Product packaging for Amino-PEG4-C1-Boc(Cat. No.:)

Amino-PEG4-C1-Boc

Cat. No.: B2824097
M. Wt: 307.38 g/mol
InChI Key: WPWIGTOQNITKON-UHFFFAOYSA-N
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Description

The Strategic Role of Polyethylene (B3416737) Glycol (PEG) in Advanced Molecular Design

Polyethylene glycol (PEG) is a polymer composed of repeating ethylene (B1197577) glycol units. thermofisher.com Its prominence in biomedical and pharmaceutical applications is due to a range of desirable properties. ekb.eg PEG is known for being biologically inert and non-immunogenic, meaning it can be introduced into biological systems with a minimal chance of causing an adverse reaction. thermofisher.com

One of the most significant advantages of incorporating PEG into molecular designs is its hydrophilicity, or its ability to dissolve in water. thermofisher.comekb.eg This property is particularly beneficial when working with poorly water-soluble molecules, as PEGylation—the process of attaching PEG chains—can enhance their solubility and prevent aggregation. ekb.eg In the context of drug delivery, this increased solubility can improve a drug's pharmacokinetic profile. biochempeg.com The PEG chain in Amino-PEG4-CH2CO2tBu consists of four ethylene glycol units, providing a balance of hydrophilicity and a defined spacer length.

Heterobifunctional Linkers in Modern Chemical Synthesis and Bioconjugation

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups. creative-biolabs.compapyrusbio.com This characteristic distinguishes them from homobifunctional linkers, which have two identical reactive groups. ub.edu The presence of two distinct reactive ends allows for a two-step conjugation process, which significantly reduces the likelihood of undesirable side reactions such as polymerization or self-conjugation. papyrusbio.com

These linkers are central to bioconjugation, the process of covalently linking two biomolecules. ub.edu They enable the precise and controlled assembly of complex structures like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). sigmaaldrich.comrsc.org The selective reactivity of each end of the linker ensures that molecules are joined in a specific and predetermined orientation.

Structural Attributes and Functional Versatility of Amino-PEG4-CH2CO2tBu as a Research Scaffold

The power of Amino-PEG4-CH2CO2tBu lies in its carefully designed structure, which features a primary amine group and a tert-butyl protected carboxyl group at opposite ends of a PEG4 spacer. The primary amine is a versatile functional group that readily reacts with entities such as carboxylic acids and activated NHS esters to form stable amide bonds. biochempeg.comdcchemicals.com

On the other end, the carboxyl group is protected by a tert-butyl (t-Bu) group. This protecting group is crucial as it prevents the carboxyl end from reacting while the amine end is being modified. The t-butyl group is stable under many reaction conditions but can be selectively removed, typically using acidic conditions, to reveal the reactive carboxylic acid. biochempeg.combroadpharm.com This "deprotection" step allows for a second, independent conjugation reaction to occur at the newly exposed carboxyl end.

This strategic design makes Amino-PEG4-CH2CO2tBu a highly adaptable research tool. It can be used to link a wide variety of molecules, including peptides, proteins, and small molecule drugs. For instance, it can be incorporated into the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation. sigmaaldrich.com The hydrophilic PEG spacer in these constructs helps to improve their solubility and cell permeability.

Chemical and Physical Properties of Amino-PEG4-CH2CO2tBu

PropertyValueSource
Molecular Formula C14H29NO6 nih.govchembk.com
Molecular Weight 307.38 g/mol nih.govchembk.com
IUPAC Name tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate nih.gov
CAS Number 864680-64-8 chembk.com
Appearance Liquid sigmaaldrich.com
Density ~1.05 g/mL sigmaaldrich.comchembk.com
Boiling Point (Predicted) 386.1 ± 32.0 °C chembk.com
pKa (Predicted) 8.74 ± 0.10 chembk.com
Storage Temperature -20°C sigmaaldrich.comchembk.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H29NO6 B2824097 Amino-PEG4-C1-Boc

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWIGTOQNITKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Amino Peg4 Ch2co2tbu and Its Derivatives

Strategies for Monodisperse Polyethylene (B3416737) Glycol Synthesis Relevant to Amino-PEG4-CH2CO2tBu Scaffolds

The term "PEG4" in Amino-PEG4-CH2CO2tBu signifies a discrete chain length of four ethylene (B1197577) glycol units. Unlike traditional polymerization of ethylene oxide, which yields a mixture of chain lengths (polydisperse PEGs), the synthesis of monodisperse PEGs is essential for applications requiring high purity and batch-to-batch consistency. The synthesis of these precise scaffolds is challenging but can be achieved through several stepwise methodologies. nih.govbeilstein-journals.org

One of the most prevalent approaches involves the iterative, stepwise addition of ethylene glycol monomers. nih.gov This method often employs a building block strategy where a protected PEG monomer is coupled to a growing chain. A common technique involves using an acid-labile protecting group, such as the dimethoxytrityl (DMTr) group. The synthesis cycle typically consists of three steps in two separate reaction vessels: deprotection under acidic conditions, purification of the resulting alcohol, followed by a Williamson ether synthesis under basic conditions to couple the next monomer. nih.govbeilstein-journals.org

To improve efficiency, alternative strategies have been developed. For instance, using a base-labile protecting group, such as a phenethyl group, allows for a more streamlined "one-pot" two-step process. beilstein-journals.org In this approach, the deprotection and subsequent coupling reaction can be performed in the same vessel without the need to isolate and purify the intermediate product, which can significantly lower synthesis costs. nih.govbeilstein-journals.org Another advanced strategy involves the iterative chain extension of a PEGylated homostar, a branched structure that facilitates the purification of intermediates by chromatography. rsc.org

The table below summarizes key strategies for synthesizing monodisperse PEG chains.

Synthetic Strategy Key Features Protecting Group Example Advantages Challenges
Stepwise Williamson Ether Synthesis (Two-Pot) Iterative addition of monomers; deprotection and coupling in separate steps. nih.govDimethoxytrityl (DMTr) (Acid-labile) nih.govbeilstein-journals.orgWidely used and established methodology.Requires intermediate purification, time-consuming. nih.gov
Stepwise Williamson Ether Synthesis (One-Pot) Deprotection and coupling performed in a single reaction vessel. nih.govbeilstein-journals.orgPhenethyl (Base-labile) nih.govbeilstein-journals.orgMore efficient, reduces steps and cost. nih.govRequires careful control of reaction conditions.
Iterative Homostar Extension Chain extension on a branched core to facilitate purification. rsc.orgDimethoxytrityl (DMTr)High purity of final product, simplified purification. rsc.orgMulti-step synthesis of the initial homostar structure.
Macrocyclization Approach Utilizes macrocyclic sulfates (MCS) as versatile precursors for iterative nucleophilic ring-opening. semanticscholar.orgNone required on the growing chain.High efficiency, no need for protection/deprotection steps. semanticscholar.orgSynthesis of the initial macrocyclic precursors.

Orthogonal Protection Schemes in the Synthesis of Bifunctional PEGylated Compounds, including Amino-PEG4-CH2CO2tBu

Amino-PEG4-CH2CO2tBu is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini: a primary amine (-NH2) and a tert-butyl ester (-CO2tBu). sigmaaldrich.combroadpharm.com The utility of such a linker hinges on the ability to selectively react one group while the other remains protected. This is achieved through an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the other. nih.goviris-biotech.de

In the case of Amino-PEG4-CH2CO2tBu, the primary amine is typically available for immediate reaction (e.g., amide bond formation), while the carboxylic acid is masked as a tert-butyl (tBu) ester. The tBu group is a classic acid-labile protecting group, stable to the basic or nucleophilic conditions often used to modify the amine terminus. iris-biotech.de It can be selectively removed later in the synthetic sequence using a strong acid, such as trifluoroacetic acid (TFA), to reveal the free carboxylic acid for subsequent conjugation. sigmaaldrich.comiris-biotech.de

This orthogonal approach is fundamental in solid-phase peptide synthesis (SPPS), where the 9-fluorenylmethoxycarbonyl (Fmoc) group is used for temporary protection of the alpha-amino group and is removed by a base (like piperidine), while side-chain functional groups are protected with acid-labile groups like tBu. nih.goviris-biotech.de The design of Amino-PEG4-CH2CO2tBu directly leverages these principles, making it a versatile building block for constructing complex biomolecules. sigmaaldrich.com

The following table lists common orthogonal protecting groups used in the synthesis of bifunctional molecules.

Functional Group Protecting Group Abbreviation Deprotection Conditions Stable To
Amine (-NH2) 9-FluorenylmethoxycarbonylFmocBase (e.g., Piperidine) iris-biotech.deAcid, Hydrogenolysis
Amine (-NH2) tert-ButoxycarbonylBocStrong Acid (e.g., TFA) sigmaaldrich.comBase, Hydrogenolysis
Amine (-NH2) BenzyloxycarbonylZ (or Cbz)Catalytic Hydrogenolysis, Strong Acid ug.edu.plMild Base, Mild Acid
Carboxylic Acid (-COOH) tert-Butyl estertBuStrong Acid (e.g., TFA) iris-biotech.deBase, Hydrogenolysis
Carboxylic Acid (-COOH) Benzyl esterBnCatalytic Hydrogenolysis beilstein-journals.orgAcid, Base
Carboxylic Acid (-COOH) Allyl esterAllPd(0) catalyst nih.govAcid, Base

Targeted Functionalization and Derivatization Techniques for Amino-PEG4-CH2CO2tBu

Once the core Amino-PEG4-CH2CO2tBu scaffold is synthesized, its functional groups can be selectively modified to create a wide range of derivatives for specific applications.

Nucleophilic substitution is a cornerstone of PEG functionalization chemistry. nih.gov In the synthesis of bifunctional PEGs, a common strategy involves starting with a symmetrical diol-PEG and converting one hydroxyl group into a good leaving group, such as a tosylate or mesylate. mdpi.com This activated terminus can then undergo nucleophilic substitution with a variety of nucleophiles to introduce different functionalities. mdpi.com For example, reaction with sodium azide (B81097) introduces an azide group, which is a versatile precursor for reduction to an amine or for use in "click chemistry" reactions. mdpi.comacs.org

Polyethylene glycol itself can act as a solvent and phase-transfer catalyst, promoting nucleophilic substitution reactions of various halides. researchgate.netresearchgate.net For instance, PEG 400 has been shown to be an efficient medium for the reaction of alkyl halides with sodium azide to produce organic azides in high yields under mild, room-temperature conditions. researchgate.net This principle can be applied to the synthesis of PEG derivatives, where a halogenated PEG intermediate is reacted with a nucleophile like ammonia (B1221849) to yield an amino-PEG. mdpi.com

The orthogonal nature of Amino-PEG4-CH2CO2tBu makes it an ideal building block for solid-phase synthesis (SPS), a technique widely used for preparing peptides and oligonucleotides. semanticscholar.orgrsc.org In this method, the growing molecule is covalently attached to an insoluble polymer resin, allowing for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps. acs.org

Amino-PEG4-CH2CO2tBu can be incorporated into a peptide sequence during standard Fmoc-based solid-phase peptide synthesis (SPPS). semanticscholar.org The free amine of the PEG linker can be coupled to the C-terminal carboxylic acid of a resin-bound peptide. Alternatively, the PEG linker can be attached first to the resin, and a peptide can be built upon its free amine terminus. nih.gov The incorporation of a PEG linker can improve the solubility and purification of hydrophobic peptides. acs.org Similarly, PEG linkers can be pre-installed on a solid support for the synthesis of PEG-oligonucleotide conjugates, enhancing their stability. rsc.org The tBu-protected carboxyl end remains inert throughout the synthesis cycles and is cleaved from the resin along with other side-chain protecting groups in the final acid cleavage step. semanticscholar.org

The table below illustrates a simplified cycle for coupling Amino-PEG4-CH2CO2tBu to a resin-bound peptide in SPPS.

Step Procedure Purpose
1. Deprotection The resin-bound peptide is treated with a piperidine (B6355638) solution.To remove the N-terminal Fmoc protecting group, exposing a free amine.
2. Washing The resin is washed thoroughly with a solvent like dimethylformamide (DMF).To remove excess piperidine and the cleaved Fmoc byproduct.
3. Activation & Coupling Amino-PEG4-CH2CO2tBu is pre-activated with a coupling reagent (e.g., BOP) and added to the resin.To form a stable amide bond between the peptide's N-terminus and the PEG linker's amine group.
4. Washing The resin is washed again with DMF.To remove unreacted reagents and byproducts.
5. Repeat or Cleavage The cycle can be repeated for further chain extension, or the final PEGylated peptide can be cleaved from the resin using TFA.To continue synthesis or release the final product.

Reactivity Profiles and Chemo Selective Transformations of Amino Peg4 Ch2co2tbu

Amine Group Reactivity in Conjugation Reactions

The terminal primary amine of Amino-PEG4-CH2CO2tBu serves as a potent nucleophile, readily participating in a variety of conjugation reactions. This reactivity is fundamental to its utility as a linker, enabling the covalent attachment of this PEG moiety to a wide range of molecules.

The primary amine of Amino-PEG4-CH2CO2tBu undergoes efficient acylation with carboxylic acids and their activated derivatives to form stable amide bonds. This is a widely employed strategy for bioconjugation and the synthesis of complex organic molecules.

With Carboxylic Acids: Direct condensation with a carboxylic acid requires the use of a coupling agent to activate the carboxyl group. Common activators include carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an auxiliary nucleophile like N-hydroxysuccinimide (NHS) to form a more reactive intermediate and suppress side reactions. The reaction is typically carried out in anhydrous organic solvents like dimethylformamide (DMF), dichloromethane (B109758) (DCM), or dimethyl sulfoxide (B87167) (DMSO) at room temperature. broadpharm.com

With Activated Esters: A more common and often more efficient method involves the reaction of the amine with an activated ester, such as an N-hydroxysuccinimide (NHS) ester. NHS esters are sufficiently reactive to acylate primary amines under mild conditions, typically in aprotic organic solvents like DMF or DMSO, or in aqueous buffers at a slightly basic pH (7-9). axispharm.comwindows.net The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of NHS as a byproduct. broadpharm.comaxispharm.com The reaction is generally rapid, often reaching completion within a few hours at room temperature. broadpharm.combroadpharm.com

Table 1: Typical Reaction Conditions for Amine Acylation

Reagent Coupling Agent/Base Solvent Temperature Time
Carboxylic Acid EDC/NHS DMF, DCM, DMSO Room Temp 2-12 h
NHS Ester TEA, DIPEA DMF, DCM, DMSO Room Temp 3-24 h
NHS Ester PBS, Borate Buffer (pH 7-9) Aqueous Buffer Room Temp 30-60 min

The primary amine of Amino-PEG4-CH2CO2tBu can also react with electrophilic carbonyl carbons of aldehydes and ketones. These reactions are pivotal for forming C-N bonds and are often the initial step in a two-stage process known as reductive amination.

Schiff Base Formation: The initial reaction between the primary amine and an aldehyde or ketone is a nucleophilic addition, followed by dehydration, to form an imine, commonly referred to as a Schiff base. ajol.infodergipark.org.trekb.eg This reaction is reversible and is typically catalyzed by mild acid. The stability of the resulting Schiff base can vary, with those derived from aromatic aldehydes generally being more stable than those from aliphatic aldehydes. dergipark.org.tr

Table 2: Reductive Amination Reaction Parameters

Carbonyl Compound Reducing Agent Solvent pH Temperature
Aldehyde/Ketone NaBH3CN Methanol, Ethanol Mildly Acidic Room Temp
Aldehyde/Ketone NaBH(OAc)3 Dichloromethane N/A Room Temp

Deprotection and Subsequent Functionalization of the tert-Butyl Ester Moiety

The tert-butyl (t-Bu) ester serves as a robust protecting group for the carboxylic acid functionality, stable to the basic and nucleophilic conditions used to modify the amine terminus. This protecting group can be efficiently removed under acidic conditions to reveal the free carboxylic acid, which can then be further functionalized.

The deprotection is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in a co-solvent such as dichloromethane (DCM). peptide.comfishersci.co.ukthermofisher.com The reaction proceeds through protonation of the ester oxygen, followed by the loss of the stable tert-butyl cation, which is then quenched by the reaction medium. This process is generally clean and high-yielding, and occurs at room temperature. fishersci.co.uk

Once deprotected, the newly formed terminal carboxylic acid is available for a variety of transformations, most notably amide bond formation with a primary amine. Similar to the acylation of the amine group, this requires activation of the carboxylic acid, typically with coupling agents like EDC or DCC in the presence of NHS, to facilitate the reaction with an incoming amine nucleophile. broadpharm.com

Chemo-Orthogonality in Multi-Step Synthesis Employing Amino-PEG4-CH2CO2tBu

The distinct and non-interfering reactivity of the amine and the protected carboxylic acid groups of Amino-PEG4-CH2CO2tBu is a prime example of chemo-orthogonality. This feature is of paramount importance in multi-step synthesis, allowing for the sequential modification of the linker at either end without the need for intermediate protection and deprotection steps of the other terminus.

This orthogonal reactivity is extensively exploited in the construction of complex bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). nih.govnih.govnih.gov In a typical synthetic sequence, the amine terminus of Amino-PEG4-CH2CO2tBu can be reacted with a molecule of interest (e.g., a targeting ligand or a payload) via acylation or reductive amination. Following this initial conjugation and purification, the tert-butyl ester can be deprotected with TFA to unveil the carboxylic acid. This newly available functional group can then be coupled to a second molecule without affecting the previously formed bond at the other end of the PEG linker. This stepwise, directional approach provides precise control over the final molecular architecture, which is critical for the biological function of these sophisticated therapeutic agents. nih.govnih.govcam.ac.uk

Applications of Amino Peg4 Ch2co2tbu in Bioconjugation and Chemical Biology

Conjugation to Peptides and Proteins

The primary amine of Amino-PEG4-CH2CO2tBu provides a reactive handle for covalent attachment to peptides and proteins. This process, often termed PEGylation, is widely employed to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. The PEG linker can shield the biomolecule from proteolytic degradation and reduce immunogenicity. nih.gov

The general strategy involves the reaction of the amine group on the PEG linker with a complementary functional group on the protein or peptide. Common target residues on proteins include the side chains of lysine residues and the N-terminal α-amine. The tert-butyl protecting group on the carboxyl end of the linker remains intact during this initial conjugation, allowing for subsequent deprotection and further functionalization, for instance, by attaching a small molecule drug or an imaging agent. A patent for lysosomal targeting antibody conjugates describes using the related compound, tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate, in the synthesis of antibody conjugates, highlighting its utility in constructing complex protein-based therapeutics. google.com

The synthesis of peptide-PEG conjugates can be approached through several strategies where a linker like Amino-PEG4-CH2CO2tBu is instrumental. The choice of strategy often depends on which component, the peptide or the PEG linker, is assembled first and whether the synthesis occurs in solution or on a solid support.

Solution-Phase Conjugation: In this approach, the peptide is synthesized and purified separately. The primary amine of Amino-PEG4-CH2CO2tBu can then be reacted with an activated carboxylic acid group on the peptide (e.g., at the C-terminus or on an acidic amino acid side chain) using standard coupling reagents like N,N′-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a stable amide bond. nih.gov

Solid-Phase "On-Resin" Conjugation: Alternatively, the linker can be attached to the peptide while the peptide is still bound to the solid-phase synthesis resin. The amine of the PEG linker can be coupled to the N-terminus of the resin-bound peptide. After conjugation, the peptide-PEG construct is cleaved from the resin and purified.

Convergent Synthesis: This strategy involves synthesizing the peptide and modifying the PEG linker separately before combining them. For Amino-PEG4-CH2CO2tBu, this would involve reacting its amine group with another molecule before conjugating the now-modified linker (via its deprotected carboxyl group) to a peptide.

Synthesis Strategy Description Key Features
Solution-Phase Conjugation Pre-synthesized peptide and PEG linker are reacted in solution.Allows for purification of intermediates; suitable for scaling.
Solid-Phase Conjugation PEG linker is attached to the peptide while it is still on the synthesis resin.Minimizes purification steps; drives reactions to completion with excess reagents.
Convergent Synthesis Peptide and PEG linker are functionalized separately before final conjugation.Modular and flexible; allows for the creation of complex architectures.

Site-specific PEGylation is crucial for creating homogeneous conjugates where the PEG chain is attached to a defined location on the protein, thereby preserving the protein's biological activity. nih.gov While traditional PEGylation often targets the numerous lysine residues on a protein's surface, leading to a heterogeneous mixture of products, linkers like Amino-PEG4-CH2CO2tBu can be used in strategies that offer greater control. nih.govbiopharminternational.com

One common method for achieving site-specificity is to target the protein's N-terminal α-amino group. nih.govbiopharminternational.com The pKa of the N-terminal α-amine is typically lower than that of the ε-amino groups of lysine side chains. biopharminternational.com By carefully controlling the reaction pH (generally between 7 and below), it is possible to selectively react the amine group of a PEG linker with the unprotonated N-terminal amine, achieving a high degree of site-specificity. biopharminternational.com

Another powerful strategy for site-specific modification is to target cysteine residues. nih.govnih.gov While Amino-PEG4-CH2CO2tBu itself is an amine-reactive linker, it can be readily modified. Its primary amine can be reacted with a bifunctional reagent that introduces a thiol-reactive group, such as a maleimide or iodoacetamide, converting it into a cysteine-specific PEGylating agent. biopharminternational.com This allows for precise attachment to a unique cysteine residue, which can be introduced into the protein sequence via genetic engineering. nih.gov

Nucleic Acid and Oligonucleotide Conjugation Strategies

Conjugating oligonucleotides with PEG linkers is a strategy used to improve their delivery, stability, and pharmacokinetic properties for therapeutic and diagnostic applications. Amino-PEG4-CH2CO2tBu is a suitable building block for these conjugates due to its defined length, hydrophilicity, and bifunctional nature.

The synthesis of oligonucleotide conjugates can be performed either on a solid support or in solution. The primary amine of Amino-PEG4-CH2CO2tBu can be coupled to a phosphoramidite derivative and incorporated into the oligonucleotide during automated solid-phase synthesis. More commonly, the linker is attached post-synthesis. An amino-modified oligonucleotide can be reacted with the PEG linker after activating its carboxyl group (following deprotection of the tBu ester). Conversely, the amine on the PEG linker can react with an oligonucleotide that has been functionalized with an activated ester.

A key application of such linkers is in the construction of DNA-Encoded Libraries (DELs). A PhD thesis describes a synthetic route where tert-butyl 14-amino-3,6,9,12-tetraoxatetradecanoate is deprotected with trifluoroacetic acid (TFA) to yield the free carboxylic acid, which is then used further in the synthesis of linkers for these libraries. ncl.ac.uk DELs require robust and compatible chemistry, and PEG linkers provide the necessary spacing and solubility to connect DNA tags to small molecule fragments without interfering with subsequent biological screening. ncl.ac.uk

Surface Modification and Immobilization via Amino-PEG4-CH2CO2tBu

Immobilizing biomolecules onto surfaces is fundamental for the development of biosensors, diagnostic arrays, and biocompatible materials. Heterobifunctional PEG linkers are ideal for this purpose as they create a stable, hydrophilic layer that reduces non-specific protein adsorption while presenting a functional group for covalent attachment of a target molecule. nih.govnih.gov

The modification process using Amino-PEG4-CH2CO2tBu typically involves a two-step approach:

Surface Attachment: The surface (e.g., silicon, gold, or a polymer) is first functionalized to present reactive groups, such as N-hydroxysuccinimide (NHS) esters or isocyanates. The primary amine of Amino-PEG4-CH2CO2tBu then reacts with these groups, covalently grafting the linker to the surface.

Biomolecule Immobilization: The tBu protecting group on the surface-tethered linker is removed, typically under acidic conditions, to expose the free carboxylic acid. This carboxyl group is then activated (e.g., with EDC/NHS chemistry) and used to immobilize a biomolecule containing a primary amine, such as a protein, peptide, or amino-modified oligonucleotide. plos.orgresearchgate.net

This strategy creates a well-defined surface where the immobilized biomolecule is extended away from the substrate by the flexible PEG spacer, enhancing its accessibility and biological activity. nih.gov

Surface Material Activation Chemistry Linker Attachment Reaction
Silicon/GlassAminosilanization followed by NHS-ester activationAmine reacts with NHS ester to form an amide bond
GoldThiol self-assembled monolayer (SAM) with terminal carboxyl groups, then EDC/NHS activationAmine reacts with activated carboxyl to form an amide bond
Polymeric materialsPlasma treatment or chemical etching to create carboxyl or hydroxyl groups, then activationAmine reacts with activated surface groups

Development of Chemical Biology Probes and Tool Compounds utilizing Amino-PEG4-CH2CO2tBu

Amino-PEG4-CH2CO2tBu is a valuable building block for synthesizing sophisticated chemical probes and tool compounds designed to investigate biological processes. Its defined structure allows for the precise positioning of different molecular components.

A prominent example is its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of three parts: a ligand for the target protein, a ligand for the E3 ligase, and a linker that connects them. Amino-PEG4-CH2CO2tBu is an ideal linker for this application. enamine.net Its amine can be coupled to one of the ligands, and after deprotection, its carboxyl group can be coupled to the other ligand. The PEG4 spacer provides the optimal length and flexibility to allow the target protein and the E3 ligase to come together productively, leading to ubiquitination and degradation of the target.

The use of this linker in the synthesis of components for DNA-Encoded Libraries also falls under this category, as DELs are powerful tools for discovering new ligands and chemical probes for a wide range of biological targets. ncl.ac.uk

Amino Peg4 Ch2co2tbu As a Linker in Advanced Therapeutic Modalities

Design and Synthesis of Antibody-Drug Conjugates (ADCs) with Amino-PEG4-CH2CO2tBu Linkers

Amino-PEG4-CH2CO2tBu serves as a valuable component in the design and synthesis of Antibody-Drug Conjugates (ADCs), which are therapeutic agents that combine the targeting specificity of antibodies with the cytotoxic potency of small molecule drugs. The linker's bifunctional nature allows for the attachment of the drug payload to the antibody through distinct chemical reactions. The amine group can be readily functionalized, for instance, by reacting with activated carboxylic acids or NHS esters on a drug-payload construct, or vice versa. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid. This free carboxylic acid can then be activated and conjugated to amine residues (e.g., lysine) on the antibody, or to specific sites engineered into the antibody, such as those created through unnatural amino acid incorporation nih.govnih.gov.

The PEG4 spacer (approximately 20-25 Angstroms) is chosen for its ability to impart hydrophilicity, improve solubility, and provide steric separation between the antibody and the drug, potentially influencing the conjugate's pharmacokinetic profile and reducing aggregation biochempeg.com. Research has explored the impact of linker length, including PEG segments, on ADC efficacy. For example, studies involving branched linkers have shown that the length of the PEG spacer can critically affect cytotoxic activity, possibly by influencing the rate of linker cleavage within the cell mdpi.comnih.gov. While Amino-PEG4-CH2CO2tBu itself is often described as a non-cleavable linker component, it can be integrated into more complex cleavable linker systems, such as those employing Val-Cit-PABC motifs, to facilitate payload release within target cells creative-biolabs.commedchemexpress.com.

Role in Proteolysis-Targeting Chimeras (PROTACs) Development

The amine group can be used to conjugate the linker to the POI ligand, while the protected carboxylic acid, after deprotection, can be activated and linked to the E3 ligase ligand. Alternatively, the conjugation order can be reversed. The length and flexibility of the PEG linker are known to significantly influence PROTAC efficacy, impacting the formation of the ternary complex between the PROTAC, the POI, and the E3 ligase, and subsequently the efficiency of protein degradation nih.govexplorationpub.comnih.gov. While specific data tables detailing the performance of PROTACs synthesized with Amino-PEG4-CH2CO2tBu are not widely published in general searches, the compound's structure aligns with typical linker design principles for PROTACs, aiming to optimize spatial orientation and physicochemical properties for effective target engagement and degradation vulcanchem.combroadpharm.commedchemexpress.com.

Peptide-Drug Conjugate Formation and Optimization using Amino-PEG4-CH2CO2tBu

Amino-PEG4-CH2CO2tBu is also instrumental in the formation and optimization of Peptide-Drug Conjugates (PDCs). PDCs combine the targeting capabilities of peptides with the therapeutic power of small molecule drugs, offering advantages over ADCs such as smaller size, enhanced tissue penetration, and simpler synthesis nih.govmdpi.combiochempeg.comfrontiersin.org. The bifunctional nature of Amino-PEG4-CH2CO2tBu allows for the sequential attachment of the peptide and the drug. The amine terminus can be coupled to a functionalized peptide, or the protected carboxyl group can be deprotected and activated to form an amide bond with an amino acid residue on the peptide. Subsequently, the other terminus of the linker can be used to attach the drug payload.

Integration of Amino Peg4 Ch2co2tbu in Drug Delivery Systems and Nanomedicine

PEGylation for Enhanced Pharmacokinetics and Biocompatibility

PEGylation is the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules or nanoparticle surfaces. mdpi.comnih.gov This strategy is widely employed to improve the pharmacokinetic behavior and biocompatibility of therapeutic agents and their carriers. tandfonline.comnih.gov The primary benefit of PEGylation is the creation of a "stealth" effect, where the PEG layer forms a hydrophilic shield around the nanoparticle or drug conjugate. nih.govfrontiersin.org This shield sterically hinders interactions with opsonin proteins, which would otherwise mark the carrier for rapid clearance by the mononuclear phagocyte system (MPS), particularly macrophages in the liver and spleen. frontiersin.orgrsc.org

By reducing opsonization and subsequent phagocytosis, PEGylation significantly prolongs the circulation half-life of nanocarriers in the bloodstream. nih.govmdpi.com This extended circulation time increases the probability of the drug delivery system reaching its intended target, such as a tumor, through mechanisms like the enhanced permeability and retention (EPR) effect. nih.gov

Furthermore, the hydrophilic PEG chains improve the aqueous solubility of hydrophobic drugs and reduce the aggregation of nanoparticles, enhancing their stability in physiological solutions. purepeg.comtandfonline.com The use of a heterobifunctional linker like Amino-PEG4-CH2CO2tBu allows for this PEG shield to be covalently attached to a drug or nanoparticle, providing a stable and permanent modification that confers these pharmacokinetic advantages. frontiersin.org The PEG structure is generally considered non-toxic and has been approved by the U.S. Food and Drug Administration (FDA) for use in numerous pharmaceutical products. tandfonline.comfrontiersin.org

Functionalization of Nanoparticles and Liposomes with Amino-PEG4-CH2CO2tBu

Amino-PEG4-CH2CO2tBu is particularly useful for the surface functionalization of drug delivery platforms like nanoparticles and liposomes due to its distinct terminal functional groups. nih.gov The primary amine (-NH2) at one end of the molecule serves as a reactive handle for conjugation to the surface of a pre-formed nanocarrier. For instance, it can form a stable amide bond with activated carboxylic acid groups on the surface of a nanoparticle. nih.gov

Conversely, the tert-butyl ester (-CO2tBu) group at the other end is a protecting group for a carboxylic acid. This protection is stable under many reaction conditions used to attach the amine end to the nanoparticle. After the linker is successfully conjugated to the carrier, the tert-butyl group can be removed under acidic conditions to expose a terminal carboxylic acid. This newly available carboxylic acid can then be used for the subsequent attachment of other molecules, such as:

Targeting Ligands: Peptides, antibodies, or small molecules that bind to specific receptors on diseased cells, thereby enabling active targeting. purepeg.com

Therapeutic Agents: Covalently linking a drug molecule directly to the carrier.

Imaging Agents: Attaching fluorescent dyes or contrast agents for diagnostic purposes.

This two-step functionalization process is a key strategy in the design of sophisticated, multifunctional nanomedicines. For liposomes, the linker can be conjugated to a lipid anchor, such as phosphatidylethanolamine (B1630911) (PE), which is then incorporated into the liposomal bilayer during its formation. rsc.orgnih.gov This method allows for the precise display of functional groups on the liposome's exterior, shielded by the PEG4 spacer. nih.gov

Influence of Linker Length and Ligand Density on Receptor Interactions and Cellular Uptake

The effectiveness of a targeted nanomedicine is not solely dependent on the presence of a targeting ligand but is critically influenced by the biophysical properties of the linker connecting it to the nanoparticle, including its length and the density at which it is grafted onto the surface. rsc.org

Linker Length: The length of the PEG spacer, such as the PEG4 unit in Amino-PEG4-CH2CO2tBu, determines the distance of the targeting ligand from the nanoparticle surface. Research has shown that linker length can significantly impact ligand-receptor binding and subsequent cellular uptake. mdpi.com Shorter PEG chains (e.g., 2-3 kDa) have been found to result in stronger interactions with certain cells compared to longer chains (e.g., 6-20 kDa). mdpi.com However, the optimal length is highly dependent on the specific ligand-receptor pair and the cell type. A linker must be long enough to allow the ligand to effectively orient itself and reach its receptor without steric hindrance from the nanoparticle surface or the surrounding PEG corona, but not so long that it reduces binding affinity. mdpi.comrsc.org

Ligand Density: The density of the PEG linkers on the nanoparticle surface is another critical parameter. A high grafting density of PEG can effectively shield the nanoparticle from the immune system but may also inadvertently mask the targeting ligands, hindering their interaction with cellular receptors and thus reducing cellular uptake. semanticscholar.orgresearchgate.net Conversely, a low PEG density may expose the nanoparticle to non-specific protein adsorption, leading to rapid clearance, even if it allows for better ligand-receptor engagement. researchgate.netmedcraveonline.com Therefore, an optimal density must be achieved to balance the "stealth" properties with effective targeting. researchgate.net Studies on gold nanoparticles have shown that lower PEG grafting densities and shorter chain lengths generally lead to higher cellular uptake, but at the cost of increased non-specific protein binding. researchgate.netmedcraveonline.com

The interplay between linker length and ligand density creates a complex optimization problem in the design of targeted drug delivery systems.

Interactive Data Table: Effect of PEG Characteristics on Nanoparticle Properties

This table summarizes findings from studies on gold nanoparticles, illustrating the trade-offs associated with modifying PEG linker length and grafting density.

ParameterPEG Chain LengthGrafting DensityEffect on Protein AdsorptionEffect on Cellular UptakeReference
Scenario 1 Short (e.g., 2kDa)High (e.g., 1 PEG/nm²)Reduced AdsorptionLower Uptake researchgate.netmedcraveonline.com
Scenario 2 Short (e.g., 2kDa)Low (e.g., 1 PEG/2 nm²)Increased AdsorptionHigher Uptake researchgate.netmedcraveonline.com
Scenario 3 Long (e.g., 5kDa)High (e.g., 1 PEG/nm²)Strongly Reduced AdsorptionLowest Uptake researchgate.netmedcraveonline.com
Scenario 4 Long (e.g., 5kDa)Low (e.g., 1 PEG/2 nm²)Reduced AdsorptionLower Uptake researchgate.netmedcraveonline.com

Computational and Biophysical Studies of Amino Peg4 Ch2co2tbu Conjugates

Molecular Dynamics Simulations of PEGylated Systems and their Interactions

MD simulations of PEGylated proteins have shown that the PEG chain is highly flexible and dynamic, exploring a wide range of conformations on the protein surface. nih.gov This dynamic "shielding" effect is thought to be a primary contributor to the increased proteolytic resistance and reduced immunogenicity of PEGylated therapeutics. The PEG chain can interact with the protein surface through transient hydrogen bonds and van der Waals interactions, which can influence the local protein dynamics.

A hypothetical MD simulation study on a model protein conjugated with Amino-PEG4-CH2CO2tBu could yield data such as the root-mean-square deviation (RMSD) to assess structural stability and the solvent accessible surface area (SASA) to quantify the shielding effect. The following table illustrates the type of data that could be generated from such a study.

SystemAverage RMSD (nm)Average SASA (nm²)Dominant Linker Conformation
Unconjugated Protein0.25 ± 0.05150.3 ± 5.2N/A
Protein-Amino-PEG4-CH2CO2tBu Conjugate0.28 ± 0.07135.8 ± 6.1Partially extended, interacting with protein surface

Analysis of Protein-PEG Interactions and Conformational Dynamics

The interaction between the PEG moiety and the protein surface is a key factor in determining the conformational dynamics of the conjugate. Studies on various PEGylated proteins have revealed that the nature of these interactions can range from non-specific, transient contacts to more persistent associations with specific regions of the protein. researchgate.net

For a conjugate involving Amino-PEG4-CH2CO2tBu, the four ethylene (B1197577) glycol units provide a hydrophilic and flexible spacer. The terminal amino group, once conjugated to the protein, and the tert-butyl ester group at the other end, introduce specific chemical functionalities that can modulate the interaction profile. The ether oxygens of the PEG chain can act as hydrogen bond acceptors, forming transient interactions with donor groups on the protein surface, such as the side chains of lysine, arginine, and asparagine.

Biophysical techniques such as circular dichroism (CD) and fluorescence spectroscopy are often employed to experimentally assess the impact of PEGylation on protein conformation. While specific data for Amino-PEG4-CH2CO2tBu conjugates is not available, a hypothetical comparison of the melting temperature (Tm), a measure of thermal stability, is presented in the table below.

MoleculeMelting Temperature (Tm) (°C)Change in Tm (°C)
Native Protein65.2N/A
Protein-Amino-PEG4-CH2CO2tBu Conjugate67.5+2.3

Quantum Chemical Calculations for Linker Conformation and Reactivity

Quantum chemical calculations, such as those based on density functional theory (DFT), can provide detailed insights into the electronic structure, conformational preferences, and reactivity of the Amino-PEG4-CH2CO2tBu linker itself. These calculations can be used to determine the most stable conformations of the linker in different environments (e.g., in vacuum or in a solvent continuum).

By mapping the potential energy surface of the linker as a function of its dihedral angles, the flexibility and the energy barriers between different conformational states can be quantified. This information is valuable for parameterizing the linker in classical molecular dynamics force fields, leading to more accurate simulations of the entire bioconjugate.

Furthermore, quantum chemical calculations can be employed to study the reactivity of the terminal groups of the linker. For instance, the reactivity of the primary amine towards a specific functional group on a protein can be assessed by calculating reaction energy barriers. Similarly, the stability of the tert-butyl ester group under different conditions can be investigated.

A representative, albeit hypothetical, outcome of a DFT calculation on the Amino-PEG4-CH2CO2tBu linker could involve the relative energies of different conformers, as illustrated in the following table.

ConformerRelative Energy (kcal/mol)Description
Extended0.00Fully extended chain
Gauche 11.25Gauche rotation around a C-C bond
Gauche 21.35Gauche rotation around a C-O bond
Folded3.50Compact, folded structure

Innovations and Future Research Trajectories for Amino Peg4 Ch2co2tbu

Emerging Synthetic Paradigms for Enhanced Purity and Scalability

The production of high-purity, well-defined heterobifunctional PEG linkers like Amino-PEG4-CH2CO2tBu is paramount for their use in clinical applications, where batch-to-batch consistency and precise molecular structure are essential. Traditional methods for synthesizing PEG derivatives can sometimes result in products with low purity or high polydispersity, especially for longer PEG chains. nih.gov To address these challenges, research is focused on developing more efficient and scalable synthetic methodologies.

Emerging strategies are moving beyond conventional polymerization techniques, which can produce a distribution of chain lengths, towards more controlled, stepwise approaches. nih.gov Methodologies such as Gabriel synthesis have proven more efficient than techniques like the Staudinger reduction for producing amine-terminated PEGs on a multi-gram scale with high purity. nih.gov Furthermore, "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition, offers a highly efficient and simple way to synthesize discrete, long-chain PEG derivatives with high yields, overcoming the difficulties associated with acquiring pure, long-chain PEGs. nih.gov

The goal of these emerging paradigms is to ensure high yields and purities (often ≥95%), which are critical for GMP (Good Manufacturing Practice) grade production required for clinical materials. jenkemusa.combiochempeg.com Several specialized chemical manufacturers now offer custom synthesis of high-purity PEG derivatives, including functionalized linkers like Amino-PEG4-CH2CO2tBu, at scales ranging from milligrams to kilograms, utilizing advanced analytical techniques such as NMR, GPC, and LC/MS to ensure quality control. jenkemusa.comfcad.combiochempeg.com

Table 1: Comparison of Synthetic Strategies for Heterobifunctional PEG Linkers

Synthetic Strategy Key Advantages Reported Yields/Purity Scalability Reference
Ring-Opening Polymerization Traditional method for PEG synthesis. Often results in polydisperse products. Scalable but purity can be a challenge for discrete PEGs. nih.gov
Gabriel Synthesis Efficient for introducing amine groups. High purity on a multi-gram scale. More efficient than Staudinger reduction for specific products. nih.gov
"Click Chemistry" (CuAAC) High efficiency and yield for creating longer, discrete PEGs. Reported yields of up to 98% for PEG16 derivatives. Efficient and simple methodology. nih.gov

| Solid-Phase Synthesis | Allows for precise, defined structures. | Enables creation of exactly defined polymer vectors. | Suitable for creating libraries and specific constructs. | broadpharm.com |

Advanced Applications in Diagnostics and Theranostics

The properties of PEG linkers, including Amino-PEG4-CH2CO2tBu, make them highly suitable for advancing diagnostic and theranostic agents. PEGylation, the process of attaching PEG chains to molecules, enhances the solubility and stability of diagnostic agents and can improve their performance in imaging techniques like Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET). biochempeg.comcreativepegworks.com

In the realm of nanoparticle-based diagnostics, PEGylation serves a crucial "stealth" function. creativepegworks.comnih.gov By forming a hydrophilic cloud around a nanoparticle, the PEG chains shield it from recognition and rapid clearance by the immune system's reticuloendothelial system (RES). creativepegworks.comnih.gov This shielding effect prolongs the circulation time of the nanoparticle, allowing it to accumulate more effectively at the target site, such as a tumor, through passive (the Enhanced Permeability and Retention effect) or active targeting. creativepegworks.comnih.gov Amino-PEG4-CH2CO2tBu can be used to functionalize the surface of nanoparticles, with its amine group providing a reactive handle for attaching targeting ligands (like antibodies or peptides), while the protected carboxyl group offers a site for further modification.

Theranostics, which combines therapeutic and diagnostic capabilities in a single agent, is a particularly promising area. PEGylated nanoparticles can be designed to carry both a therapeutic payload and an imaging agent. creativepegworks.comnih.gov For instance, a PEGylated nanoparticle could be loaded with a chemotherapy drug and a contrast agent for MRI. The PEG linker is integral to the stability and pharmacokinetic profile of such a system. The use of PEGylated agents is also established in contrast-enhanced ultrasound (CEUS), where they contribute to the safety and efficacy of the contrast agents. aium.org

Table 2: Role of PEGylation in Advanced Diagnostic Systems

Diagnostic Application Function of PEG Linker Key Benefit Imaging Modality Reference
Nanoparticle Imaging Surface coating ("stealth" effect) Shields from immune clearance, increases circulation time. MRI, Optical, Radionuclide creativepegworks.comnih.gov
Contrast Agents Improves solubility and stability. Enhances effectiveness of diagnostic imaging. MRI, PET biochempeg.com
Ultrasound Contrast Agents Component of the agent's structure. Improves clinical utility and longevity. CEUS aium.org

| Targeted Nanoparticles | Provides attachment point for targeting ligands. | Facilitates accumulation at specific tissues or cells. | Various | nih.govcreativepegworks.com |

Rational Design Principles for Next-Generation PEGylated Constructs in Targeted Therapies

The linker component is no longer seen as a simple spacer but as a critical element that significantly influences the efficacy, selectivity, and pharmacokinetic properties of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). fcad.comexplorationpub.combroadpharm.com Rational design of the linker, including the specific length and composition of the PEG chain, is a key focus of future research.

In Antibody-Drug Conjugates (ADCs) , a PEG linker like Amino-PEG4-CH2CO2tBu can be used to connect a potent cytotoxic drug to a monoclonal antibody. fcad.comhuatengsci.com The PEG component enhances the water solubility of the entire construct, which is particularly important when dealing with hydrophobic drug payloads, and can help achieve a higher drug-to-antibody ratio (DAR) without causing aggregation. fcad.comhuatengsci.com The specific length of the PEG linker can be tuned to ensure that the drug payload does not interfere with the antibody's ability to bind to its target antigen. fcad.com

In the field of PROTACs , which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation, the linker's role is even more complex. broadpharm.comnih.gov The length and flexibility of the linker, often composed of PEG units, are crucial for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov Studies have shown that even small changes in linker length can dramatically alter degradation efficiency. For example, research on HaloPROTACs demonstrated that linkers with fewer than three PEG units were ineffective, while a three-unit PEG linker induced potent degradation (>95%). nih.gov Similarly, for degrading Bruton's Tyrosine Kinase (BTK), linkers with five or more PEG units were successful, with a nine-unit PEG linker showing the most potent degradation. nih.gov

Future design principles will involve more sophisticated linker chemistries, potentially incorporating rigid structures like piperazine (B1678402) or photo-switchable elements to provide temporal control over the therapeutic's activity. explorationpub.commdpi.comresearchgate.net The goal is to move beyond empirical testing towards a more predictive, rational design of linkers to optimize the therapeutic index of next-generation targeted therapies. explorationpub.comacs.org

Table 3: Impact of PEG Linker Length on PROTAC Efficacy

Target Protein PROTAC System Optimal PEG Linker Length Observation Reference
HaloTag HaloPROTAC (VHL-based) 3 PEG units DMAX >95%; shorter linkers showed minimal degradation. nih.gov
Bruton's Tyrosine Kinase (BTK) BTK-PROTAC ≥5 PEG units (9 units most potent) Shorter linkers (<5 units) were unsuccessful; linker length was critical for ternary complex formation. nih.gov
Estrogen Receptor α (ERα) ERα-targeting PROTAC 16-atom linker A 16-atom PEG linker was significantly more potent than a 12-atom linker, despite similar binding affinities. explorationpub.combroadpharm.com

| Cereblon (CRBN) | Homo-PROTAC | 8-atom linker | An optimized short linker was identified for the degradation of the E3 ligase itself. | explorationpub.com |

Q & A

Q. What are the critical parameters for storing and handling Amino-PEG4-CH2CO2tBu to ensure chemical stability?

  • Methodological Answer : Storage should follow strict protocols:
  • Temperature: -20°C in sealed, moisture-free containers to prevent hydrolysis of the tert-butyl ester .

  • Solvent compatibility: Dissolve in anhydrous DCM, DMF, or DMSO for long-term storage .

  • Handling: Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

    ParameterRecommended ConditionRationale
    Storage Temperature-20°CPrevents ester degradation
    SolventAnhydrous DMF/DMSOMaintains solubility and stability
    Handling EnvironmentDry nitrogen atmosphereMinimizes moisture ingress

Q. Which analytical techniques are most reliable for confirming the purity and structure of Amino-PEG4-CH2CO2tBu?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify PEG4 chain integrity and tert-butyl ester signals (δ ~1.4 ppm for tert-butyl) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C16H31NO7, theoretical MW 349.4 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–280 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers troubleshoot low conjugation efficiency when using Amino-PEG4-CH2CO2tBu in peptide-PEG hybrid synthesis?

  • Methodological Answer :
  • Optimize Reaction Stoichiometry : Use a 1.2–1.5 molar excess of Amino-PEG4-CH2CO2tBu to account of competing hydrolysis .

  • Activation Strategy : Employ carbodiimide crosslinkers (e.g., EDC/NHS) to enhance amine reactivity .

  • Analytical Validation : Monitor reaction progress via MALDI-TOF MS to detect intermediate adducts and adjust pH (optimal range: 7.5–8.5) .

    IssueSolutionSupporting Evidence
    Incomplete activationPre-activate carboxyl groupsEDC/NHS coupling protocols
    HydrolysisUse anhydrous solventsSolvent compatibility data

Q. What experimental approaches reconcile contradictory solubility data for Amino-PEG4-CH2CO2tBu in aqueous vs. organic systems?

  • Methodological Answer :
  • Co-solvent Systems : Gradually introduce water-miscible solvents (e.g., acetonitrile) to PEG4-containing solutions to prevent precipitation .
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to assess aggregation in aqueous buffers .
  • Critical Micelle Concentration (CMC) : Determine CMC using fluorescence probes (e.g., pyrene) to optimize concentration for stable dispersions .

Q. How to design a comparative study evaluating PEG4 chain length effects on drug conjugate pharmacokinetics?

  • Methodological Answer :
  • Variables : Compare PEG4 (C16H31NO7) with PEG6 analogs in vivo.

  • Controls : Use identical drug payloads and linker chemistry .

  • Metrics : Measure plasma half-life (t1/2) via LC-MS and tissue distribution via fluorescence labeling .

    Study ComponentDesign ConsiderationReference
    Animal ModelRodents (n ≥ 5 per group)Ethical guidelines
    Analytical MethodLC-MS/MS for quantificationPharmacokinetic protocols

Methodological Guidance for Data Contradictions

  • Case Example : Discrepancies in NMR purity vs. HPLC results.
    • Resolution :

Re-run NMR in deuterated DMSO to detect residual solvents .

Validate with orthogonal methods (e.g., FTIR for functional groups) .

Apply column chromatography (silica gel, eluent: CHCl3/MeOH gradient) to isolate pure fractions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.